molecular formula C10H16N4O4 B3189778 N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester CAS No. 353744-80-6

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester

Cat. No.: B3189778
CAS No.: 353744-80-6
M. Wt: 256.26 g/mol
InChI Key: HZQPTGTZWVPZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester is a synthetic compound with a unique structure that includes a triazine ring and an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester typically involves the reaction of L-alanine with a triazine derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to isolate the final product. The use of advanced analytical methods ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the ester group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)isovaline
  • 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
  • 2-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}aceto hydrazide

Uniqueness

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester is unique due to its specific esterification with isobutyl, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

353744-80-6

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate

InChI

InChI=1S/C10H16N4O4/c1-5(2)4-18-9(16)6(3)11-7-8(15)12-10(17)14-13-7/h5-6H,4H2,1-3H3,(H,11,13)(H2,12,14,15,17)

InChI Key

HZQPTGTZWVPZLS-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C)NC1=NNC(=O)NC1=O

Canonical SMILES

CC(C)COC(=O)C(C)NC1=NNC(=O)NC1=O

Origin of Product

United States

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